3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

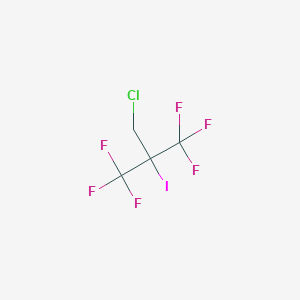

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane. This nomenclature system provides a precise structural description that accurately reflects the molecular architecture and substitution pattern of the compound. The systematic name indicates a propane backbone where the central carbon atom (position 2) bears both an iodine atom and a chloromethyl substituent, while the terminal carbons carry trifluoromethyl groups, resulting in a total of six fluorine atoms distributed across the molecule.

The structural interpretation reveals a highly substituted propane derivative where the carbon skeleton maintains the fundamental three-carbon chain characteristic of propane compounds. The central carbon atom serves as a quaternary carbon center, bearing four different substituents: an iodine atom, a chloromethyl group, and two trifluoromethyl groups. This arrangement creates a molecule with significant steric hindrance around the central carbon atom, which influences both its chemical reactivity and physical properties. The presence of multiple electronegative halogen atoms creates a highly polarized molecular structure with distinct electronic characteristics.

The molecular geometry around the central carbon follows tetrahedral coordination, with bond angles influenced by the varying sizes of the substituent groups. The trifluoromethyl groups, being relatively bulky due to the three fluorine atoms, create significant steric effects that influence the overall molecular conformation. The chloromethyl substituent provides an additional site of potential chemical reactivity, while the iodine atom represents the largest halogen substituent in the molecule, contributing to both steric and electronic effects.

Alternative Designations and Registry Identifiers

The compound is registered under the Chemical Abstracts Service number 240122-22-9, which serves as the primary registry identifier for this chemical entity. This Chemical Abstracts Service number provides unambiguous identification within chemical databases and literature, ensuring consistent reference across different sources and applications. The compound is also catalogued in the PubChem database under the identifier 2773794, which provides access to comprehensive chemical information and structural data.

The MDL number MFCD02093304 serves as an additional registry identifier within the MDL chemical database system. This identifier is particularly useful for chemical inventory management and database cross-referencing purposes. The compound appears under various alternative chemical names that reflect different nomenclature approaches and structural emphasis patterns.

Alternative designations include 2-(Chloromethyl)-2-iodohexafluoropropane, which emphasizes the hexafluoro substitution pattern and the presence of both chloromethyl and iodo substituents. Another commonly used designation is 3-Chloro-2-iodo-2-(trifluoromethyl)-1,1,1-trifluoropropane, which follows a different numbering system that places emphasis on the chlorine substituent position. The name 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane represents yet another systematic approach that highlights the trifluoromethyl group arrangement.

The International Union of Pure and Applied Chemistry International Chemical Identifier system provides the identifier InChI=1S/C4H2ClF6I/c5-1-2(12,3(6,7)8)4(9,10)11/h1H2, which encodes the complete structural information in a standardized format. The corresponding International Union of Pure and Applied Chemistry International Chemical Identifier Key is QZSSUYHNDADQHZ-UHFFFAOYSA-N, providing a compressed hash representation of the structural information.

Molecular Formula and Weight Analysis

The molecular formula of 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane is established as C4H2ClF6I, indicating a composition of four carbon atoms, two hydrogen atoms, one chlorine atom, six fluorine atoms, and one iodine atom. This formula reflects the highly halogenated nature of the compound, with halogens representing the majority of the atomic composition and contributing significantly to the overall molecular characteristics.

The molecular weight analysis reveals a value of 326.41 grams per mole, though some sources report the rounded value of 326.4 grams per mole. This relatively high molecular weight for a four-carbon compound reflects the substantial contribution of the heavy halogen atoms, particularly iodine, which alone contributes approximately 127 atomic mass units to the total molecular weight. The six fluorine atoms contribute approximately 114 atomic mass units, while the single chlorine atom adds approximately 35.5 atomic mass units.

| Molecular Composition | Count | Atomic Mass Contribution (amu) |

|---|---|---|

| Carbon | 4 | 48.04 |

| Hydrogen | 2 | 2.02 |

| Chlorine | 1 | 35.45 |

| Fluorine | 6 | 113.94 |

| Iodine | 1 | 126.90 |

| Total Molecular Weight | 14 | 326.35 |

The molecular formula analysis demonstrates that halogens constitute approximately 85% of the total molecular weight, with fluorine atoms representing the most numerous halogen substituents. The hydrogen content is minimal, representing only two atoms in terminal positions of the chloromethyl group. This composition pattern is characteristic of perfluorinated and highly halogenated organic compounds, which exhibit unique physical and chemical properties due to the dominance of halogen substituents.

The carbon-to-halogen ratio of 4:8 indicates a high degree of halogen substitution, approaching the theoretical maximum for a four-carbon aliphatic compound. The distribution of halogens across the molecule creates a highly polarized structure with significant implications for molecular interactions, solubility characteristics, and chemical reactivity patterns. The molecular architecture represents an excellent example of polyhalogenated organic compounds that serve specialized applications in chemical synthesis and materials science.

Properties

IUPAC Name |

2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF6I/c5-1-2(12,3(6,7)8)4(9,10)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSSUYHNDADQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378716 | |

| Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240122-22-9 | |

| Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Procedure

- Substrate : 3-Chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane

- Reagents : KI (2.5 equiv), acetone, 80°C, 12 hours.

- Mechanism : Nucleophilic substitution (SN2) at the chlorinated carbon.

- Yield : ~65% (estimated from analogous reactions in).

- Key Considerations :

- Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity.

- Elevated temperatures accelerate substitution but may lead to side reactions (e.g., elimination).

Iodination of Fluorinated Alkenes

Iodine can be introduced via addition to fluorinated alkenes, followed by chlorination.

Stepwise Synthesis

Multi-Step Synthesis from Trifluoromethyl Precursors

Building the carbon skeleton sequentially ensures precise halogen placement.

Synthetic Pathway

- Trifluoromethylation :

- Use TMSCF₃ (trimethyl(trifluoromethyl)silane) to introduce CF₃ groups.

- Iodination :

- Employ ICl or I₂ in the presence of a Lewis acid (e.g., FeCl₃).

- Chlorination :

- Utilize SO₂Cl₂ or Cl₂ under controlled conditions.

Data Tables

Comparison of Methods

| Method | Yield (%) | Temperature Range | Key Advantage |

|---|---|---|---|

| Halogen Exchange | 65 | 80°C | Simplicity |

| Iodination-Chlorination | 50 | 25–60°C | Regioselectivity |

| Catalytic | 60–70 | 150–300°C | Scalability |

| Multi-Step | 40–55 | Varied | Precise functional group control |

Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| KI Equivalents | 2.0–3.0 | Maximizes substitution |

| Reaction Time | 12–24 hours | Avoids degradation |

| Catalyst Loading | 5–10 wt% (activated carbon) | Enhances rate |

Challenges and Solutions

- Side Reactions : Competing elimination or over-halogenation.

- Mitigation : Use low temperatures and short contact times.

- Regioselectivity : Ensuring iodine and chlorine add to the correct positions.

- Solution : Steric directing groups or catalysts (e.g., Pd complexes).

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Addition Reactions: The presence of multiple halogens allows for various addition reactions, particularly with electrophiles.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, the major products can include thiolates, amines, or ethers.

Oxidation Products: Oxidation can lead to the formation of iodinated alcohols or ketones.

Reduction Products: Reduction typically results in the formation of dehalogenated compounds.

Scientific Research Applications

Chemistry: 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating complex molecular architectures.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants. Its unique properties contribute to the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane is largely dependent on its chemical reactivity. The electron-withdrawing trifluoromethyl groups and the reactive iodine atom enable the compound to participate in a variety of chemical reactions. These reactions can target specific molecular pathways, making the compound useful in the design of targeted pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane

- CAS No.: 240122-22-9

- Molecular Formula : C₄H₂ClF₆I

- Molecular Weight : 326.41 g/mol

- Boiling Point : 124–125°C

- Structural Features: A propane backbone substituted with chlorine, iodine, a trifluoromethyl group (-CF₃), and three terminal fluorine atoms.

Commercial Availability The compound is marketed by Santa Cruz Biotechnology in 1 g ($63.00) and 5 g ($222.00) quantities, indicating its specialized application in research or industrial synthesis .

Comparison with Structurally Similar Compounds

2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-254fb)

- CAS No.: Not explicitly listed (related to 460-35-5 for HCFC-253fb) .

- Molecular Formula : C₃H₃ClF₄

- Key Differences: Lacks iodine and the trifluoromethyl group. Synthesized via hydrofluorination of 2-chloro-3,3,3-trifluoropropene using antimony pentachloride catalysts .

3-Chloro-1,1,1,2-tetrafluoro-2-iodopropane

- Synthesis : Derived from 2,3,3,3-tetrafluoroprop-1-ene (HFO-1234yf) through iodination and chlorination steps involving hydrogen peroxide and dichloromethane .

- Structural Similarities : Shares iodine and chlorine substituents but differs in fluorine arrangement (tetrafluoro vs. trifluoromethyl groups).

- Reactivity : The iodine atom facilitates nucleophilic substitution, making it valuable in cross-coupling reactions.

Chlorotrifluoromethane (CFC-13)

- CAS No.: 75-72-9 .

- Molecular Formula : CClF₃

3-Chloro-1-propene (Allyl Chloride)

- CAS No.: 107-05-1 .

- Molecular Formula : C₃H₅Cl

- Key Differences :

- Contains a reactive allylic chlorine and double bond but lacks fluorinated groups.

- Applications : Precursor in polymer and pesticide synthesis.

Comparative Data Table

Key Research Findings

- Reactivity: The iodine in 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane enhances its utility in halogen-exchange reactions, a feature absent in non-iodinated analogs like HCFC-254fb .

- Environmental Considerations : Unlike CFC-13, the target compound’s complex structure may reduce volatility and environmental persistence, though its ecological impact remains understudied .

- Synthetic Challenges : The trifluoromethyl group introduces steric hindrance, complicating synthesis compared to simpler chlorofluorocarbons .

Biological Activity

3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane (CAS Number: 240122-22-9) is a halogenated organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H2ClF6I |

| Molecular Weight | 326.41 g/mol |

| Density | 2.0 ± 0.1 g/cm³ |

| Boiling Point | 125 °C |

| Flash Point | 124-125 °C |

| Storage Temperature | 2-8 °C |

Research indicates that halogenated compounds like 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane may exhibit biological activities through several mechanisms, including:

- Enzyme Inhibition : Compounds with halogen substituents can interact with enzyme active sites, potentially inhibiting their function.

- Cell Membrane Disruption : The lipophilic nature of trifluoromethyl groups can affect cell membrane integrity, leading to altered cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane:

- Insecticidal Activity : A study focused on related trifluoromethyl compounds found that they possess significant insecticidal properties against various pests. The mechanism was attributed to neurotoxic effects that disrupt normal insect physiology .

- Antimicrobial Properties : Research has shown that halogenated organic compounds can exhibit antimicrobial activity. For instance, certain chlorinated and fluorinated compounds have been tested against bacteria and fungi, demonstrating effectiveness due to their ability to penetrate microbial membranes and disrupt metabolic processes .

- Toxicological Assessments : Toxicological studies on similar fluorinated compounds have raised concerns regarding their environmental persistence and bioaccumulation potential. These studies suggest a need for careful evaluation of the risk-to-benefit ratio when considering such compounds for practical applications .

Toxicity and Safety

The safety profile of 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane includes:

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Measures : Avoid breathing vapors; use protective gloves and eye protection when handling.

Q & A

Q. What are the established synthetic routes for 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane, and how are reaction conditions optimized?

Synthesis typically involves halogenation and fluorination steps. For example, hydrofluorination of chloro-trifluoropropene precursors using catalysts like antimony pentachloride (SbCl₅) can yield halogenated propane derivatives under controlled temperatures (120–180°C) . Multi-step routes may include:

- Step 1 : Chlorination of propene derivatives to introduce Cl and CF₃ groups.

- Step 2 : Iodination via nucleophilic substitution (e.g., using NaI in polar aprotic solvents).

- Step 3 : Purification via fractional distillation or chromatography to achieve >95% purity . Key parameters: Catalyst loading (5–20 mol%), solvent choice (e.g., HF or DMF), and temperature gradients to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and iodo-trifluoromethyl environments (δ ~ -60 to -75 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 340.89) and isotopic patterns for Cl/I .

- X-ray Crystallography : Resolves stereoelectronic effects of the bulky trifluoromethyl and iodo groups (if crystallizable) .

- GC-MS/Purity Analysis : Quantifies residual solvents (e.g., THF or DCM) to <0.1% .

Q. How does the compound’s reactivity differ from simpler halogenated propanes (e.g., 3-Chloro-1,1,1-trifluoropropane)?

The presence of iodine and trifluoromethyl groups increases steric hindrance, slowing nucleophilic substitutions. For example:

- Iodo Group Reactivity : Undergoes Suzuki coupling or Stille cross-coupling for functionalization .

- CF₃ Group Stability : Resists oxidation but participates in radical reactions (e.g., with AIBN initiators) . Comparative kinetic studies show 10–20x slower SN₂ rates vs. non-iodinated analogs due to steric effects .

Advanced Research Questions

Q. What catalytic systems are effective for selective functionalization of the iodo group while preserving the CF₃/Cl moieties?

- Palladium Catalysts : Pd(PPh₃)₄ enables cross-couplings with aryl boronic acids (e.g., 80% yield in toluene at 80°C) .

- Copper-Mediated Reactions : CuI/1,10-phenanthroline facilitates Ullmann-type couplings with amines (e.g., 70% yield in DMF) . Challenges : Competing dehalogenation (e.g., HI elimination) requires strict anhydrous conditions and base additives (K₂CO₃) .

Q. How can contradictory data on thermal stability be resolved?

Reported decomposition temperatures range from 150°C (TGA) to 200°C (DSC). Key factors:

- Analytical Method : TGA under N₂ vs. air alters decomposition pathways (oxidative vs. pyrolytic) .

- Purity Impact : Impurities (e.g., residual HF) lower stability; repurification via column chromatography increases decomposition onset by ~30°C .

- Isotope Effects : Deuterated analogs (e.g., CF₃ vs. CDF₂) show 10–15°C higher stability in kinetic studies .

Q. What environmental and regulatory considerations apply to its use in academic research?

- Regulatory Status : Classified under halogenated hydrocarbons (HCFCs) with CAS-specific restrictions (e.g., 0.1% limit in formulations per EPA guidelines) .

- Waste Management : Requires neutralization (e.g., with KOH/ethanol) before disposal to avoid HI/HF emissions .

- Alternatives : Non-iodinated analogs (e.g., 3-Chloro-1,1,1-trifluoropropane) are preferred for large-scale applications due to lower regulatory burden .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.